molecular formula C5H4N4OS B178608 7-Aminothiazolo[4,5-d]pyrimidin-2(3H)-one CAS No. 122970-56-3

7-Aminothiazolo[4,5-d]pyrimidin-2(3H)-one

Cat. No.: B178608
CAS No.: 122970-56-3
M. Wt: 168.18 g/mol
InChI Key: IHMCIUPJZNXRNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Aminothiazolo[4,5-d]pyrimidin-2(3H)-one is a heterocyclic compound that features a thiazole ring fused to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Aminothiazolo[4,5-d]pyrimidin-2(3H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiazole with formamide under high-temperature conditions to form the desired product . Another approach involves the use of hydrazonoyl halides as precursors, which react with various reagents to yield the thiazolo[4,5-d]pyrimidine derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-Aminothiazolo[4,5-d]pyrimidin-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups at different positions on the thiazole or pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted thiazolo[4,5-d]pyrimidines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-Aminothiazolo[4,5-d]pyrimidin-2(3H)-one involves its interaction with various molecular targets. For instance, it can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific derivative and its intended application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Aminothiazolo[4,5-d]pyrimidin-2(3H)-one is unique due to its specific fusion of thiazole and pyrimidine rings, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

7-amino-3H-[1,3]thiazolo[4,5-d]pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4OS/c6-3-2-4(8-1-7-3)9-5(10)11-2/h1H,(H3,6,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHMCIUPJZNXRNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)NC(=O)S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20561082
Record name 7-Amino[1,3]thiazolo[4,5-d]pyrimidin-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20561082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122970-56-3
Record name 7-Amino[1,3]thiazolo[4,5-d]pyrimidin-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20561082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of 29 (770 mg, 4.2 mmol) in water (30 mL) was added 1N NaOH (4.2 mL) and 30% H2O2 (1.0 mL) and the reaction was stirred for 1 h at room temperature. Additional peroxide (2.0 mL) and hydroxide (5.0 mL) were added and the mixture was stirred for 1 h at 70° C. The reaction mixture was filtered and the filtrate was neutralized with glacial acetic acid. The resulting precipitate was filtered off while still hot, washed with cold water and dried to yield 0.52 g (74%): mp >370 ° C.: UV λmax (pH 1) 267 nm (ε), 289 (): UV λmax (pH 7, 11) 285 nm (ε): 1H NMR (DMSO-d6) δ7.18 (b, 2H, NH2, exchanges with D2O), 8.12 (s, 1 H, C5H), 12.30 (b, 1H, N3H, exchanges with D2O). Anal. Calcd. for C5H4N4OS: C, 35.71: H, 2.40: N, 33.31: S, 19.07. Found: C, 35.50: H, 2.36: N, 33.13: S, 18.79.
Name
Quantity
770 mg
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
4.2 mL
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
reactant
Reaction Step Two
[Compound]
Name
peroxide
Quantity
2 mL
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
reactant
Reaction Step Three
[Compound]
Name
( ε )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
( ε )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Aminothiazolo[4,5-d]pyrimidin-2(3H)-one
Reactant of Route 2
7-Aminothiazolo[4,5-d]pyrimidin-2(3H)-one
Reactant of Route 3
7-Aminothiazolo[4,5-d]pyrimidin-2(3H)-one
Reactant of Route 4
7-Aminothiazolo[4,5-d]pyrimidin-2(3H)-one
Reactant of Route 5
Reactant of Route 5
7-Aminothiazolo[4,5-d]pyrimidin-2(3H)-one
Reactant of Route 6
7-Aminothiazolo[4,5-d]pyrimidin-2(3H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.